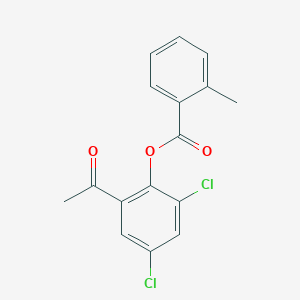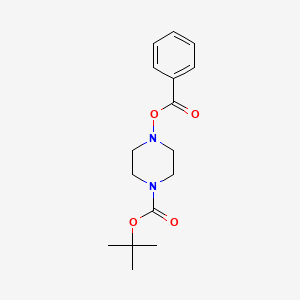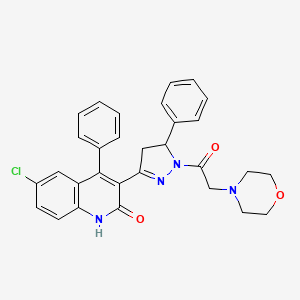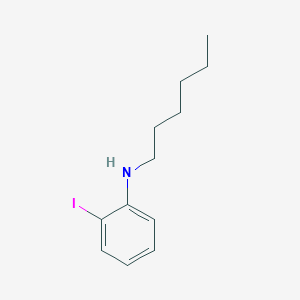
N-hexyl-2-iodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hexyl-2-iodoaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features an iodine atom attached to the benzene ring at the second position and a hexyl group attached to the nitrogen atom. The presence of the iodine atom and the hexyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-iodoaniline can be achieved through several methods. One common approach involves the iodination of N-hexylaniline. This can be done using iodine (I2) and potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction typically takes place in an organic solvent like acetic acid or ethanol under reflux conditions .
Another method involves the decarboxylative iodination of anthranilic acids. This transition-metal-free and base-free process uses inexpensive KI and I2 as halogen donors under oxygen atmosphere . This method is operationally scalable and exhibits high functional-group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
N-hexyl-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can convert it to amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like N-hexyl-2-azidoaniline or N-hexyl-2-cyanoaniline can be formed.
Oxidation Products: Products such as N-hexyl-2-nitrosoaniline or N-hexyl-2-nitroaniline.
Reduction Products: Products like N-hexyl-2-aminobenzene.
科学研究应用
N-hexyl-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-hexyl-2-iodoaniline depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular function or signaling pathways. The exact molecular targets and pathways involved can vary depending on the context of its use.
相似化合物的比较
N-hexyl-2-iodoaniline can be compared with other similar compounds, such as:
- N-hexyl-2-bromoaniline
- N-hexyl-2-chloroaniline
- N-hexyl-2-fluoroaniline
These compounds share similar structures but differ in the halogen atom attached to the benzene ring. The presence of different halogens can influence the reactivity and properties of these compounds. For example, iodine is a better leaving group compared to bromine, chlorine, or fluorine, making this compound more reactive in nucleophilic substitution reactions.
属性
分子式 |
C12H18IN |
|---|---|
分子量 |
303.18 g/mol |
IUPAC 名称 |
N-hexyl-2-iodoaniline |
InChI |
InChI=1S/C12H18IN/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,14H,2-4,7,10H2,1H3 |
InChI 键 |
YUFNEBVXLIXOTK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNC1=CC=CC=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
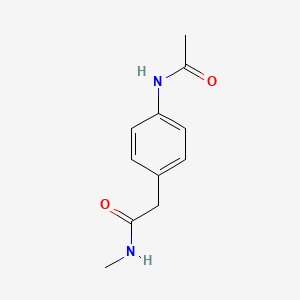

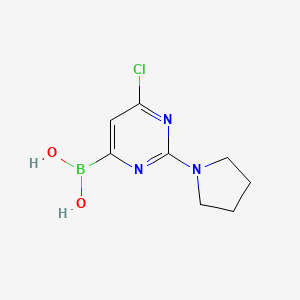
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14125249.png)
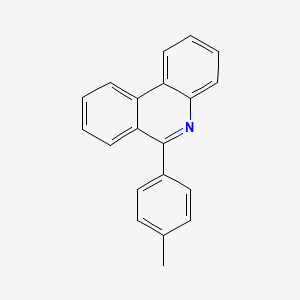

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125256.png)
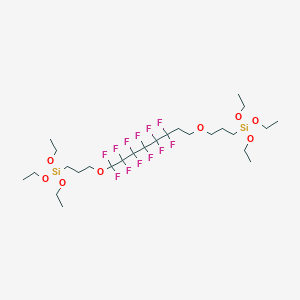
![N'-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14125278.png)
